2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of phenylglycine, characterized by the presence of an amino group, a chloro substituent, and a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 2-Amino-2-(4-hydroxyphenyl)acetic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Amino-2-(2-chloro-4-oxophenyl)acetic acid, while reduction can produce 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Scientific Research Applications
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and hydroxy groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
2-Amino-2-(2-chlorophenyl)acetic acid: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
4-Hydroxyphenylglycine: Similar structure but without the amino group, impacting its overall reactivity and applications.
Uniqueness
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and hydroxy groups on the phenyl ring allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-6-3-4(11)1-2-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
InChI Key |
MVCCTIYQWDTONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.